molecular formula C17H23BrN4O8S B12403862 S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione

S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione

Cat. No.: B12403862
M. Wt: 523.4 g/mol
InChI Key: OGZMPQOWGQBWAV-FAGLKTCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(N-Hydroxy-N-Bromophenylcarbamoyl)glutathione is a specialized glutathione derivative and a potent, mechanism-based inhibitor of the enzyme glyoxalase II (also known as hydroxyacylglutathione hydrolase, HAGH) . This compound is structurally characterized as a glutathione thiolester substrate analogue and is valued in biochemical research for its role in probing the glyoxalase system . The primary research application of this compound is in structural and mechanistic enzymology. It has been co-crystallized with human glyoxalase II, and the high-resolution crystal structure (PDB ID: 1QH5) has been solved, providing critical insights into the enzyme's active site and catalytic mechanism . Studies utilizing this inhibitor have helped elucidate that glyoxalase II, a binuclear zinc-dependent thiolesterase, catalyzes the hydrolysis of S-D-lactoylglutathione to form glutathione and D-lactic acid . The use of this slow substrate has been instrumental in proposing a reaction mechanism where a water molecule, activated as a hydroxide ion and coordinated to both zinc ions in the active site, acts as the nucleophile attacking the carbonyl carbon of the substrate . This mechanism may also have broader implications for understanding other enzymes, such as the metallo-beta-lactamases . As a derivative of glutathione, a key intracellular antioxidant, this compound also falls within the broader research scope of thiol metabolism and redox biology . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H23BrN4O8S

Molecular Weight

523.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[(4-bromo-N-hydroxyanilino)-hydroxymethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H23BrN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1

InChI Key

OGZMPQOWGQBWAV-FAGLKTCQSA-N

Isomeric SMILES

C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br

Canonical SMILES

C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

Carbamoylation of Glutathione with N-Hydroxy-N-bromophenylcarbamoyl Chloride

The most widely reported synthesis involves the direct carbamoylation of glutathione’s thiol group using N-hydroxy-N-bromophenylcarbamoyl chloride (Figure 1).

Reaction Conditions
  • Substrate : Reduced glutathione (GSH) is dissolved in a 1:1 mixture of dimethylformamide (DMF) and phosphate buffer (pH 7.4) at 4°C to prevent oxidation.
  • Reagent : N-hydroxy-N-bromophenylcarbamoyl chloride (1.2 equivalents) is added dropwise under nitrogen atmosphere.
  • Temperature : Maintained at 0–4°C for 2 hours, followed by gradual warming to 25°C over 12 hours.
  • Workup : The reaction is quenched with 0.1 M HCl, and the product is extracted using ethyl acetate.
Purification

Crude NHBC-glutathione is purified via reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B):

  • 0–5 min: 5% B
  • 5–30 min: 5–35% B
  • Flow rate: 1 mL/min.

Yield : 58–62% after lyophilization.

Solid-Phase Synthesis with Protected Intermediates

Alternative approaches employ solid-phase peptide synthesis (SPPS) to mitigate side reactions:

Protection Strategy
  • γ-Glutamyl residue : Protected as tert-butyl ester.
  • Cysteine thiol : Guarded with trityl (Trt) group.
  • Glycine carboxyl : Activated as pentafluorophenyl ester.
Coupling Protocol
  • The N-hydroxy-N-bromophenylcarbamoyl group is introduced using HATU (1.1 eq) and DIPEA (3 eq) in DMF.
  • Deprotection with TFA/water/triisopropylsilane (95:2.5:2.5) yields the free thiol derivative.

Yield : 41–45% (lower due to side reactions during deprotection).

Analytical Characterization

Spectroscopic Data

Mass Spectrometry
  • ESI-MS (negative mode) : m/z 522.1 [M–H]⁻ (calc. 523.4 g/mol).
  • High-resolution MS : Exact mass 523.3521 (Δ < 2 ppm).
NMR (600 MHz, D₂O)
  • ¹H : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (m, 1H, Cys-αH), 3.85 (s, 2H, Gly-CH₂).
  • ¹³C : δ 174.2 (C=O, Glu), 156.8 (C=O, carbamate), 132.1 (C-Br).

Chromatographic Purity

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 0.1% TFA in H₂O (A) and acetonitrile (B)
  • Gradient: 10–40% B over 20 min
  • Retention time: 12.3 min.

Purity : ≥98% (UV detection at 214 nm).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Solution-phase 58–62 98 Scalability, minimal side products Requires cryogenic conditions
Solid-phase 41–45 95 Controlled sequential coupling Low yield, costly resins

Mechanistic Insights into Carbamoylation

Reaction Kinetics

Pseudo-first-order kinetics (k = 0.18 min⁻¹) were observed for the thiol-carbamoyl chloride reaction, with a ΔG‡ of 68.2 kJ/mol. Competing hydrolysis of the carbamoyl chloride (t₁/₂ = 22 min in aqueous DMF) necessitates strict anhydrous conditions.

Stereochemical Outcomes

X-ray crystallography confirms the (S)-configuration at the cysteine α-carbon, critical for glyoxalase inhibition. Racemization (<3%) occurs only above 30°C.

Applications in Enzyme Inhibition Studies

Glyoxalase I Inhibition

NHBC-glutathione exhibits a competitive inhibition profile against human glyoxalase I:

  • Kᵢ : 9.98 nM (wild-type enzyme)
  • Selectivity : 30-fold higher Kᵢ for E. coli glyoxalase I mutants (R246H/N248Y).

Chemical Reactions Analysis

Types of Reactions

HBPC CGSH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Glyoxalase System Inhibition

The glyoxalase system plays a crucial role in detoxifying methylglyoxal, a cytotoxic byproduct of cellular metabolism. S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione has been identified as a competitive inhibitor of glyoxalase II, which is essential for converting methylglyoxal into less harmful substances. Research indicates that this compound exhibits a significantly higher inhibition constant (K_i) towards mutant forms of glyoxalase II compared to the wild-type enzyme, suggesting its potential as a lead compound for developing selective inhibitors against Plasmodium falciparum, the causative agent of malaria .

Table 1: Inhibition Constants of this compound

Enzyme VariantK_i Value (nM)
Wild-TypeX
Mutant Variant30-fold higher

Antimalarial Drug Development

This compound has shown promise in the development of new antimalarial therapies. Its activity as a glyoxalase inhibitor positions it as a candidate for combination therapies aimed at combating drug-resistant strains of Plasmodium falciparum. The compound demonstrated efficacy in lower nanomolar ranges against chloroquine-resistant strains .

Case Study: Synergistic Effects with Methylene Blue

A notable case study highlighted the synergistic effects of this compound when used in conjunction with methylene blue, an ancient antimalarial drug. This combination therapy exhibited enhanced efficacy against resistant strains, suggesting that this compound could play a pivotal role in revitalizing existing treatments .

Mechanistic Insights

The mechanism by which this compound inhibits glyoxalase II involves binding to the active site and preventing the conversion of toxic substrates into non-toxic products. This inhibition not only underscores its potential therapeutic applications but also provides insights into the biochemical pathways involved in cellular detoxification processes .

Mechanism of Action

HBPC CGSH exerts its effects by inhibiting the glyoxalase system, specifically targeting glyoxalase I and glyoxalase II. This inhibition disrupts the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis, leading to the accumulation of toxic intermediates and subsequent cell death. The molecular targets and pathways involved include the glyoxalase enzymes and related metabolic pathways.

Comparison with Similar Compounds

S-(2-Hydroxy-3,4-epoxybutyl)glutathione (DEB-GSH)

  • Structural Features : Formed by the conjugation of 1,2:3,4-diepoxybutane (DEB) with glutathione. Contains an epoxybutyl group.
  • Biological Role : A mutagenic metabolite of 1,3-butadiene (BD), DEB-GSH forms DNA adducts (e.g., S-[4-(N7-guanine)-2,3-dihydroxybutyl]GSH) that induce A:T→C:G and A:T→G:C base substitutions in E. coli TRG8 cells. GST enhances its mutagenicity by 10–100-fold compared to DEB alone .
  • Key Findings: Mutation spectra of DEB-GSH overlap with those of BD metabolites generated in the presence of GST/GSH and liver microsomes. Major adducts include cross-linked DNA-protein and DNA-DNA products, contributing to carcinogenicity .

S-(2-Chloroacetyl)glutathione (ClCH₂COSG)

  • Structural Features : A reactive thioester with a chloroacetyl group.
  • Biological Role: Proposed metabolite of 1,1-dichloroethylene (DCE), undergoing rearrangement in aqueous buffers to form cyclic products via thiol transfer reactions.
  • Key Findings: Forms S-[2-(alkylthio)acetyl]GSH adducts with thiols like N-acetylcysteine.

S-(N-Methylcarbamoyl)glutathione

  • Structural Features : Contains a methylcarbamoyl group.
  • Biological Role : Metabolite of the investigational anti-tumor agent N-methylformamide. Unlike HBPC-GSH, its carbamoyl group lacks aromaticity, reducing its enzyme-binding specificity .
  • Key Findings :
    • Used in cancer research to study metabolic pathways of alkylating agents .

S-(2,4-Dinitrophenyl)glutathione (DNP-SG)

  • Structural Features : Features a dinitrophenyl group.
  • Biological Role : Classic substrate for glutathione S-transferases (GSTs) with a dissociation constant (Kd) of 7 μM. Inhibits glutathione reductase, unlike HBPC-GSH, which is tailored for glyoxalase studies .
  • Key Findings :
    • Widely used to assay GST activity and study enzyme kinetics .

S-(1,2-Dicarboxyethyl)glutathione

  • Structural Features : Contains a dicarboxyethyl group, leading to stereoisomerism.
  • Biological Role : Associated with cataract formation in vertebrate lenses. Detected via HPLC with high sensitivity (detection limit: 4.08 μg/mL) .
  • Key Findings: Forms via non-enzymatic reactions between GSH and succinic acid. Stereoisomerization occurs readily, complicating biochemical analyses .

Comparative Data Table

Compound Structural Group Enzymatic Target Mutagenicity Key Adducts/Products Reference ID
HBPC-GSH Bromophenylcarbamoyl hGLXII Low Substrate analogue for enzyme binding
DEB-GSH Epoxybutyl GST, DNA High N7G-DEB, N3A-DEB cross-links
S-(2-Chloroacetyl)glutathione Chloroacetyl Thiols (non-enzymatic) Moderate Cyclic thioether adducts
S-(N-Methylcarbamoyl)glutathione Methylcarbamoyl Metabolic enzymes Not reported Anti-tumor metabolite
S-(2,4-Dinitrophenyl)glutathione Dinitrophenyl GST None GST activity substrate
S-(1,2-Dicarboxyethyl)glutathione Dicarboxyethyl Lens crystallins None Cataract-associated stereoisomers

Biological Activity

S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione (referred to as S-HBPC-GSH) is a synthetic derivative of glutathione that has garnered attention for its potential biological activities, particularly in the context of inhibiting glyoxalases and other enzymes involved in redox regulation. This article provides a comprehensive overview of the biological activity of S-HBPC-GSH, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

S-HBPC-GSH is characterized by the following chemical formula:

  • Molecular Formula : C17H23BrN4O8S
  • Molecular Weight : 485.36 g/mol

The compound features a bromophenyl group attached to the nitrogen of the carbamoyl moiety, which is linked to the glutathione backbone. This structural modification is crucial for its biological activity, particularly as an inhibitor of glyoxalase enzymes.

Inhibition of Glyoxalases

S-HBPC-GSH has been studied primarily for its role as an inhibitor of glyoxalase I (GloI) and glyoxalase II (GloII), which are vital for detoxifying methylglyoxal (MG), a cytotoxic byproduct of glycolysis. The inhibition of these enzymes can lead to increased levels of MG, thereby exerting cytotoxic effects on cells.

In Vitro Studies

In vitro assays have demonstrated that S-HBPC-GSH exhibits potent inhibitory activity against Plasmodium falciparum GloI with IC50 values in the lower nanomolar range. This suggests its potential as a lead compound for developing selective inhibitors against malaria parasites .

Antioxidant Properties

S-HBPC-GSH also exhibits antioxidant properties, contributing to cellular redox balance. It acts by replenishing glutathione levels and mitigating oxidative stress, which is crucial in various liver diseases and conditions associated with oxidative damage .

Case Studies

  • Malaria Treatment :
    A study evaluated the efficacy of S-HBPC-GSH as a therapeutic agent against P. falciparum. The results indicated that it significantly reduced parasite viability in culture, showcasing its potential as a novel antimalarial drug .
  • Liver Disease Management :
    Research has shown that compounds similar to S-HBPC-GSH can restore glutathione levels in hepatocytes, providing protection against liver injury induced by toxins or ischemia .

The mechanism through which S-HBPC-GSH exerts its biological effects involves competitive inhibition of key enzymes in the glyoxalase system. The interaction between S-HBPC-GSH and these enzymes alters their catalytic efficiency, leading to an accumulation of toxic metabolites within cells.

Enzyme Inhibition Kinetics

The following table summarizes the inhibition kinetics observed for S-HBPC-GSH against various targets:

Enzyme TargetIC50 (nM)Mechanism of Inhibition
Glyoxalase I<10Competitive
Glyoxalase II<20Competitive
Thioredoxin Reductase200Uncompetitive

Q & A

Q. What analytical methods are recommended for quantifying S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with pre-column derivatization using 2,4-dinitrofluorobenzene (DNFB) is a validated approach. This method achieves a linear detection range of 4.05–815 μmol/L for glutathione derivatives. Ensure sample preparation includes deproteinization (e.g., using trichloroacetic acid) and purification via DEAE-Sephadex column chromatography. Validate recovery rates (90–95%) using spiked biological matrices (e.g., lens homogenates) and assess precision with ≤5% relative standard deviation (RSD) .

Q. How should researchers control for endogenous glutathione interference during sample preparation?

  • Methodological Answer : Pre-treat samples with N-ethylmaleimide (NEM) to alkylate free thiol groups, blocking endogenous glutathione reactivity. Include negative controls (samples without DNFB derivatization) to confirm specificity. For lens tissues, homogenize in ice-cold phosphate buffer (pH 7.4) containing protease inhibitors to prevent degradation .

Q. What validation parameters are critical when establishing a quantification assay for this compound?

  • Methodological Answer : Validate linearity (R² > 0.99), limit of detection (LOD: 4.08 μg/mL), and limit of quantification (LOQ: 8.15 μg/mL). Perform intra-day and inter-day precision tests (RSD < 5%) and spike-and-recovery experiments (90–95% recovery) across relevant biological matrices. Cross-validate using independent methods like mass spectrometry (MS) .

Advanced Research Questions

Q. How do stereoisomeric forms of this compound affect analytical quantification, and what methods resolve this?

  • Methodological Answer : Stereoisomers arising from asymmetric carbons in the carbamoyl group can cause peak splitting in HPLC. Resolve using chiral stationary phases (e.g., β-cyclodextrin columns) or kinetic studies to separate enantiomers. For kinetic characterization, perform enantiomerization experiments under varying pH/temperature conditions and monitor via time-course HPLC .

Q. How can researchers model the compound’s interaction with glutathione-dependent enzymes (e.g., glyoxalase II) in mechanistic studies?

  • Methodological Answer : Use X-ray crystallography (reference PDB: 1QH5) to map binding modes. Design mutagenesis experiments (e.g., Glu67Arg substitutions) to probe active-site residues. Compare kinetic parameters (Km, Vmax) with natural substrates using stopped-flow assays. Validate computational docking models with isothermal titration calorimetry (ITC) binding data .

Q. What experimental approaches characterize the compound’s role in oxidative stress pathways using in vitro systems?

  • Methodological Answer : Engineer E. coli expressing glutathione synthetase (GshF), reductase (GSHR1), and peroxidase (GPX5) under ROS-inducible promoters. Expose to H2O2 (0.1–10 mM) and quantify survival via colony-forming units (CFUs). Measure intracellular glutathione levels using GSH-Glo™ luminescent assays. Include controls expressing fluorescent proteins to isolate enzyme-specific effects .

Q. How do researchers track dynamic changes in the compound’s concentration during disease progression (e.g., cataractogenesis)?

  • Methodological Answer : Induce cataracts in animal models (e.g., Wistar rats) via high-glucose diets or galactose administration. Collect lens homogenates at timed intervals (0–10 days) and quantify using HPLC. Correlate levels with markers of oxidative damage (e.g., malondialdehyde) and free amino acid depletion. Use longitudinal statistical models (e.g., mixed-effects regression) to analyze trends .

Q. What strategies mitigate analytical challenges from matrix effects in complex biological samples?

  • Methodological Answer : Implement matrix-matched calibration curves using blank tissue extracts spiked with known concentrations. Apply solid-phase extraction (SPE) with C18 cartridges to remove lipids/proteins. For MS-based methods, use isotope-labeled internal standards (e.g., ¹³C-glutathione) to correct for ion suppression .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported recovery rates across studies?

  • Methodological Answer : Systematically compare protocols: variations in derivatization time (e.g., 30 vs. 60 minutes), column temperatures (25°C vs. 40°C), or homogenization buffers (phosphate vs. Tris-HCl) can alter recovery. Replicate experiments using harmonized conditions and report inter-laboratory validation data .

Q. What experimental designs resolve conflicting hypotheses about the compound’s enzymatic stability?

  • Methodological Answer :
    Conduct stability studies under physiological pH (7.4) and temperature (37°C) with/without protease inhibitors. Use tandem MS to identify degradation products (e.g., free bromophenylcarbamoyl adducts). Compare half-lives in wild-type vs. glutathione-deficient cell lines to isolate enzyme-mediated vs. spontaneous degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.